molecular formula C18H16ClNO4S B12597768 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-95-6

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12597768
CAS No.: 646514-95-6
M. Wt: 377.8 g/mol
InChI Key: JFCZSBJDIZUXLZ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an indole moiety, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

The synthesis of 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

646514-95-6

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO4S/c1-11-6-7-16-15(8-11)18(12(2)20(16)10-17(21)22)25(23,24)14-5-3-4-13(19)9-14/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

JFCZSBJDIZUXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC(=CC=C3)Cl)C)CC(=O)O

Origin of Product

United States

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